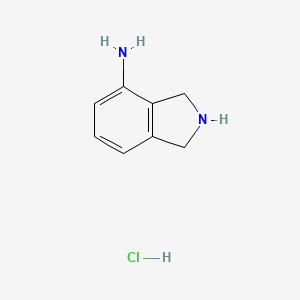

Isoindolin-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoindolin-4-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of isoindoline, a heterocyclic compound that contains a fused benzopyrrole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isoindolin-4-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This reaction typically occurs under hydrogenolysis conditions at room temperature, leading to the formation of isoindoline derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes that optimize yield and purity. These methods may include the use of specific catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Isoindolin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to isoindolinone derivatives.

Reduction: Formation of reduced isoindoline compounds.

Substitution: Reactions with electrophiles to form substituted isoindoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve electrophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions include isoindolinone derivatives, reduced isoindoline compounds, and various substituted isoindoline derivatives .

Wissenschaftliche Forschungsanwendungen

Isoindolin-4-amine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of isoindolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Isoindolin-4-amine hydrochloride can be compared with other similar compounds, such as:

Isoindoline: A fully reduced member of the isoindole family.

Isoindolinone: An oxidized derivative of isoindoline.

Phthalimide: A related compound with a similar ring structure.

This compound is unique due to its specific substitution pattern and potential for diverse applications in scientific research and industry .

Biologische Aktivität

Isoindolin-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Profile

This compound is a bicyclic nitrogen heterocycle with the molecular formula C9H10ClN and a molecular weight of 173.64 g/mol. Its structure allows for various chemical modifications, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that certain isoindolinone compounds showed comparable inhibition zones against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Isoindolin Derivatives

| Compound | Gram-positive Inhibition Zone (mm) | Gram-negative Inhibition Zone (mm) |

|---|---|---|

| Isoindolin-4-amine | 15 | 12 |

| Gentamicin | 16 | 14 |

| Compound A (derivative) | 17 | 13 |

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, including colorectal cancer (Caco-2) and colon cancer (HCT-116) cells. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways .

Case Study: Anticancer Efficacy

In a recent study, this compound demonstrated an IC50 value of approximately 2.55 μM against HCT-116 cells, indicating potent antiproliferative effects. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing increased annexin V positivity in treated cells compared to controls .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cell signaling pathways, leading to altered cellular processes:

- Enzyme Inhibition : Isoindolin derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.

- Receptor Interaction : The compound may bind to specific receptors involved in apoptosis and proliferation, modulating their activity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be enhanced through structural modifications. For example, substituents on the isoindoline core have been shown to significantly affect both antimicrobial and anticancer activities. Studies suggest that halogenated derivatives exhibit improved potency due to increased lipophilicity and better interaction with biological targets .

Table 2: Structure-Activity Relationship Data

| Substituent | Antimicrobial Activity (IC50 µM) | Anticancer Activity (IC50 µM) |

|---|---|---|

| No substituent | 10 | 5 |

| Methyl | 8 | 3 |

| Chlorine | 6 | 2 |

| Fluorine | 5 | 1.5 |

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-isoindol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKXBWVFGYQNQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.